Cas no 128959-18-2 (Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1))

Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1) structure
128959-18-2 structure
Product Name:Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1)
Numero CAS:128959-18-2
MF:C17H22ClNO2S
MW:339.880082607269
CID:225116
PubChem ID:3075826
Update Time:2025-04-19

Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine,2-[(3,4-dimethoxyphenyl)thio]-a-methyl-, hydrochloride (1:1)
    • 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine,hydrochloride
    • Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride
    • 1-(2-(3,4-dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
    • 1-[2-(3,4-dimethoxyphenylthio)phenyl]-2-propylamine hydrochloride
    • AC1MIP7B
    • LS-30134
    • 1-{2-[(3,4-Dimethoxyphenyl)sulfanyl]phenyl}propan-2-amine--hydrogen chloride (1/1)
    • Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydrochloride
    • 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride
    • 128959-18-2
    • DTXSID90926245
    • 2-((3,4-Dimethoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride
    • Inchi: 1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H
    • Chiave InChI: OHTKBSWZKZOJSL-UHFFFAOYSA-N
    • Sorrisi: Cl.S(C1C=CC(=C(C=1)OC)OC)C1C=CC=CC=1CC(C)N

Proprietà calcolate

  • Massa esatta: 339.10616
  • Massa monoisotopica: 339.1059778g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 303
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.8Ų

Proprietà sperimentali

  • PSA: 44.48
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.